4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic small molecule characterized by a quinoxaline core fused with a pyridine-carboxamide moiety via an azetidine linker. The pyridine-carboxamide group may facilitate hydrogen bonding with active-site residues in enzymatic targets. Structural elucidation of this compound, including crystallographic studies, often employs software tools like SHELX for refinement and analysis .
Properties
IUPAC Name |
4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRUMGLHBMUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline-6-carbonyl intermediate. This intermediate is then reacted with azetidine-3-ol under specific conditions to form the azetidin-3-yl ether linkage. The final step involves the coupling of this intermediate with pyridine-2-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA synthesis, while the azetidine ring can interact with protein active sites, modulating their activity. The pyridine carboxamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, a comparative analysis with structurally or functionally analogous compounds is critical. Below is a generalized framework for how such a comparison might be structured, based on common parameters in drug discovery:
Table 1: Hypothetical Comparison of Structural and Pharmacological Features
| Compound Name | Core Structure | Kinase Inhibition (IC₅₀) | Solubility (µM) | Metabolic Stability (t₁/₂) | Key References |
|---|---|---|---|---|---|
| This compound | Quinoxaline-Pyridine | N/A | N/A | N/A | N/A |
| Compound X (Quinoxaline-2-carboxamide) | Quinoxaline-Carboxamide | 12 nM | 45 | 3.2 h | |
| Compound Y (Azetidine-linked Pyridine) | Azetidine-Pyridine | 85 nM | 28 | 1.8 h |
Key Observations (Hypothetical):
Structural Rigidity : The azetidine linker in the target compound may confer improved target selectivity compared to flexible alkyl chains in analogs like Compound Y.
Binding Affinity: Quinoxaline derivatives (e.g., Compound X) often exhibit stronger kinase inhibition due to enhanced π-π interactions, but the pyridine-carboxamide group in the target compound could broaden target specificity.
Limitations of Available Evidence
- Structural Data : X-ray crystallography or NMR studies refined using tools like SHELXL .
- Biological Assays : IC₅₀ values, selectivity profiles, and ADME (absorption, distribution, metabolism, excretion) data.
- Published Comparisons: Peer-reviewed studies directly comparing this compound with quinoxaline-, azetidine-, or pyridine-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
